2-Hydroxy-5,6-dihydropyran-4-one
Description
Contextual Significance in Organic Synthesis and Natural Product Chemistry
The dihydropyranone framework is a privileged scaffold in chemistry, frequently appearing in a wide array of natural products and serving as a critical building block in the synthesis of more complex molecules. nih.govresearchgate.net Natural products containing this core structure often exhibit a range of biological activities, inspiring chemists to develop new synthetic methods to access these and related structures. nih.gov The pursuit of these molecules has led to the development of innovative catalytic reactions, demonstrating the role of natural products as a driving force for advancements in chemical synthesis. nih.gov
Dihydropyranones, often referred to as enol δ-lactones, are valued for their presence in various pharmaceutical products and their broad utility in organic synthesis. mdpi.com Their chemical structure allows them to be transformed into other important molecular motifs, making them a subject of considerable interest for both the isolation from natural sources and the development of novel synthetic pathways. mdpi.comorganic-chemistry.org For instance, different isomers of dihydropyranones are synthesized through methods like [4+2] and [3+3] cycloadditions, often catalyzed by N-heterocyclic carbenes (NHCs), to create molecules with specific stereochemistry for potential biological applications. researchgate.netmdpi.com
A notable example of a naturally occurring dihydropyranone is (+)-cis-5,6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one, which has been identified in plants of the Piper genus. nih.gov The discovery and study of such compounds highlight the importance of the dihydropyranone skeleton in natural product chemistry.
Fundamental Structural Features and Systemic Nomenclature Considerations
The specific compound, 2-Hydroxy-5,6-dihydropyran-4-one, possesses a unique arrangement of functional groups on the dihydropyran core. nih.gov Its identity and properties are defined by its molecular structure and can be systematically described using IUPAC nomenclature.
The name itself provides a clear description of the molecule's architecture:
Pyran: Indicates a six-membered heterocyclic ring containing one oxygen atom.
-4-one: Specifies a ketone group (=O) located at the fourth position of the ring.
5,6-dihydro-: This prefix indicates that the saturation of the ring occurs via the addition of two hydrogen atoms at positions 5 and 6, removing a double bond between these atoms. wikipedia.org
2-Hydroxy-: Denotes a hydroxyl (-OH) group attached to the second carbon of the ring.
The combination of these features results in the chemical structure for this compound. The molecular formula for this compound is C₅H₆O₃. nih.gov
| Identifier | Value |
|---|---|
| Chemical Formula | C₅H₆O₃ nih.gov |
| IUPAC Name | This compound |
| PubChem CID | 54681902 nih.gov |
| Molecular Weight | 114.10 g/mol |
The precise placement of the hydroxyl group, the ketone, and the position of the double bond within the dihydropyran ring are crucial for the molecule's chemical reactivity and potential interactions.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₅H₆O₃ nih.gov |
| (+)-cis-5,6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one | C₁₄H₁₆O₄ nih.govfda.gov |
Structure
3D Structure
Properties
CAS No. |
55100-07-7 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2 |
InChI Key |
NJGFHHXZSDLYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=C1O |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Hydroxy 5,6 Dihydropyran 4 One
Electrophilic and Nucleophilic Reactivity of the Dihydropyranone Ring
The 2-Hydroxy-5,6-dihydropyran-4-one ring system possesses both electrophilic and nucleophilic centers, making it susceptible to attack by a range of reagents. The electron-withdrawing effect of the carbonyl group at C-4 renders the C-3 and C-5 positions electrophilic. Concurrently, the enolic hydroxyl group at C-2 and the potential for enolate formation provide nucleophilic character.
2H-pyran-2-ones, structurally related to the title compound, are known to be vulnerable to nucleophilic attack at the C-2, C-4, and C-6 positions. clockss.org These reactions often result in ring-opening, followed by rearrangements to form new heterocyclic or carbocyclic systems. clockss.org The electrophilicity of the carbonyl carbon makes it a prime target for nucleophiles. For instance, the reaction of similar dihydropyran-4-ones with nucleophiles like aminoguanidine (B1677879) hydrochloride can lead to the formation of guanylhydrazone derivatives. researchgate.net
The conjugated system within the dihydropyranone ring also allows for Michael-type additions. The presence of the enone functionality makes the C-3 position susceptible to nucleophilic attack. This reactivity is fundamental in various synthetic transformations, enabling the introduction of a wide array of substituents onto the pyranone core.
Rearrangement and Ring Transformation Pathways
The dihydropyranone scaffold is a versatile precursor for the synthesis of other cyclic structures through rearrangement and ring transformation reactions. These transformations are often triggered by nucleophilic attack, leading to the opening of the pyranone ring, followed by an intramolecular cyclization to form a new ring system.
A common transformation involves the reaction of pyran-2-ones with nitrogen-based nucleophiles like ammonia (B1221849), hydroxylamine, or hydrazine (B178648). clockss.org These reactions can convert the pyran ring into various nitrogen-containing heterocycles. For example, 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones have been converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines when treated with ammonia or primary amines. clockss.org Reaction with hydrazine can lead to even more complex transformations, yielding pyridazine (B1198779) derivatives. clockss.org
These ring transformations highlight the utility of the pyranone ring as a synthon in heterocyclic chemistry, providing pathways to a diverse range of molecular architectures. clockss.org A proposed mechanism for such a rearrangement, known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, has been confirmed through NMR monitoring in related systems. nih.gov
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound—the hydroxyl group, the ketone, and the carbon-carbon double bond—are all susceptible to oxidation and reduction, which are fundamental transformations in organic chemistry. libretexts.org Oxidation generally involves an increase in the number of bonds to oxygen or other heteroatoms and/or a decrease in bonds to hydrogen, while reduction is the reverse process. libretexts.orgyoutube.com
Oxidation: The secondary alcohol (enol) at C-2 can potentially be oxidized. However, given its enolic nature, oxidation might lead to more complex transformations or decomposition. The dihydropyranone ring itself can be considered a substrate for various oxidative reactions. For instance, the allylic positions could be targeted for oxidation. Powerful oxidizing agents like those based on Cr(VI) (e.g., CrO3, K2Cr2O7) or Mn(IV) (e.g., MnO2) are commonly used to oxidize alcohols to ketones or aldehydes. ucr.edu MnO2 is particularly noted for its selectivity in oxidizing allylic and benzylic alcohols. ucr.edu
Reduction: The ketone at C-4 and the C=C double bond are prime targets for reduction. Catalytic hydrogenation (e.g., using H2 with a palladium catalyst) can reduce the double bond to yield a tetrahydropyranone derivative. youtube.com The carbonyl group can be reduced to a hydroxyl group using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent capable of reducing ketones to alcohols, while the more powerful lithium aluminum hydride (LiAlH4) can achieve the same transformation. youtube.com The choice of reagent allows for selectivity; for example, NaBH4 can reduce a ketone without affecting an ester, whereas LiAlH4 would reduce both. The reduction of guanylhydrazone derivatives of tetrahydropyrans has been accomplished using sodium cyanoborohydride. researchgate.net
Unimolecular Thermal Decomposition Mechanisms
The thermal decomposition of dihydropyran derivatives typically proceeds through a unimolecular, concerted mechanism involving a six-membered cyclic transition state. mdpi.com When heated, the molecule undergoes a retro-Diels-Alder reaction. For 2-methoxy-3,4-dihydro-2H-pyran, thermal decomposition in the gas phase between 296 and 353 °C yields methyl vinyl ether and acrolein quantitatively. rsc.org This reaction is homogeneous, first-order, and believed to be unimolecular. rsc.org
Computational studies on the thermal decomposition of related dihydropyrans, such as 3,6-dihydro-2H-pyran, show that electron movement within the ring leads to simultaneous bond formation and breaking. mdpi.com The decomposition of 3,6-dihydro-2H-pyran produces formaldehyde (B43269) and 1,3-butadiene. mdpi.com The presence of substituents on the ring can influence the activation energy of the decomposition. Methyl groups at positions 2, 4, and 6 have been found to lower the activation free energy, thereby favoring thermal decomposition. mdpi.com These studies suggest that the decomposition of this compound would likely follow a similar concerted pathway, leading to the fragmentation of the ring into smaller, stable molecules.
Theoretical investigations into the thermal decomposition of similar hydroxy-dihydro-heterocycles indicate that unimolecular decomposition pathways often have high energy barriers, making them kinetically unfavorable compared to pathways facilitated by other molecules, such as water. nih.gov
Carbanion and Enolate Chemistry in Functionalization Reactions
The presence of the carbonyl group and the acidic enolic proton in this compound allows for the generation of an enolate anion. This enolate is a powerful nucleophile and a key intermediate for various functionalization reactions, particularly at the alpha-carbon positions (C-3 and C-5).
The formation of the enolate, typically by treatment with a suitable base, opens up a plethora of synthetic possibilities. One of the most common applications is in alkylation reactions, where the enolate attacks an alkyl halide to form a new carbon-carbon bond. This allows for the introduction of various alkyl groups at the C-3 or C-5 position.
Furthermore, the enolate can participate in aldol-type reactions, reacting with aldehydes or ketones to form β-hydroxy carbonyl compounds. A copper(I)-catalyzed direct vinylogous aldol (B89426) reaction of β,γ-unsaturated esters with aldehydes has been shown to produce chiral α,β-unsaturated δ-lactones, which are structurally related to dihydropyranones. organic-chemistry.org This highlights the potential for creating complex stereocenters adjacent to the pyranone ring. The enolate of methyl acetate (B1210297) has been used in reactions with β-acetoxy aldehydes to synthesize α,β-unsaturated lactones. organic-chemistry.org
Mechanistic Elucidation of Catalytic Transformations
Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving dihydropyranone systems. Understanding the mechanisms of these catalytic transformations is key to optimizing reaction conditions and developing new synthetic methods.
Acid Catalysis: Acid catalysts can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. In the synthesis of 4H-pyran derivatives, which share structural similarities, the hydroxyl groups on a biopolymer catalyst like alginate can form hydrogen bonds with the carbonyl group of an aldehyde. nih.gov This activation facilitates the subsequent nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathway, confirming the catalytic effect by showing a lower activation energy for the catalyzed reaction compared to the non-catalyzed one. nih.gov
Metal Catalysis: Transition metals are widely used to catalyze reactions on the dihydropyranone scaffold. Palladium(0) catalysis has been utilized for cross-coupling reactions to form α-aryl and α-vinyl dihydropyran-4-ones. researchgate.net Copper(I) complexes have been shown to catalyze the asymmetric multicomponent assembly of dialkylzincs, allenic esters, and ketones to produce highly functionalized δ-lactones, creating two new C-C bonds and a chiral center in a single step. organic-chemistry.org
Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations. For example, a chiral titanium(IV) tridentate Schiff-base complex has been developed for the enantioselective hetero-Diels-Alder reaction of dienes with aldehydes, providing a pathway to chiral 5,6-dihydropyran-2-ones. organic-chemistry.org The mechanism of such reactions is often investigated to explain the observed stereoselectivity. organic-chemistry.org
Advanced Spectroscopic and Spectrometric Characterization of 2 Hydroxy 5,6 Dihydropyran 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 2-Hydroxy-5,6-dihydropyran-4-one. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus.
In ¹H NMR, protons in different chemical environments will resonate at distinct frequencies. libretexts.org Generally, protons attached to sp³-hybridized carbons appear at higher fields (lower ppm values), while those on sp²-hybridized carbons are found at lower fields. libretexts.org The presence of electronegative atoms like oxygen causes a downfield shift for nearby protons. libretexts.org For this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the ring oxygen and the carbonyl group will exhibit characteristic chemical shifts. The enolic hydroxyl proton (-OH) signal is often broad and its position can be dependent on concentration and solvent. msu.edu
In ¹³C NMR, the chemical shifts of the carbon atoms provide a map of the carbon skeleton. The carbonyl carbon (C=O) is typically observed at a very low field (high ppm value). The sp² carbons of the enol and the sp³ carbons of the dihydropyran ring will also have distinct chemical shift ranges. msu.edu
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| -CH₂- (Aliphatic) | 1.2 - 1.6 | 20 - 50 |
| -CH₂-O- (Ether) | 3.3 - 4.0 | 50 - 90 |
| =CH- (Vinylic) | 4.5 - 6.5 | 100 - 150 |
| -OH (Enol) | Variable, often broad | - |
| C=O (Ketone) | - | 190 - 210 |
| C=C-OH (Enol) | - | 150 - 180 |
Note: These are general ranges and actual values can vary based on the specific molecular environment and solvent used. msu.edupdx.edusigmaaldrich.com
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This allows for the tracing of the proton network within the dihydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds. youtube.com
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for unambiguous assignment of all proton and carbon signals and confirming the connectivity of the this compound ring system. slideshare.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places.
For this compound (C₆H₈O₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The calculated exact mass for this molecule is 128.0473 g/mol . nist.gov An experimentally determined HRMS value that matches this theoretical value provides strong evidence for the elemental composition of the compound. For instance, the monoisotopic mass of a related compound, 5-Hydroxymaltol (C₆H₆O₄), is 142.02660867 Da. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. msu.edu
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
O-H Stretch: A broad and strong absorption band typically in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. nih.gov
C=O Stretch: A strong, sharp absorption band around 1700-1650 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group. The exact position can be influenced by conjugation and ring strain.
C=C Stretch: An absorption band in the range of 1680-1620 cm⁻¹ is characteristic of the carbon-carbon double bond (C=C) in the enol system.
C-O Stretch: Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, can be attributed to the C-O stretching vibrations of the ether and alcohol functionalities. ijfans.org
These vibrational signatures provide a molecular fingerprint that aids in the confirmation of the compound's structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the conjugated system present in the molecule.
For this compound, the presence of a conjugated enone system (C=C-C=O) results in π → π* electronic transitions. libretexts.org These transitions typically occur in the UV region, and the λ_max value can be used to confirm the presence of this chromophore. The position of the λ_max can be influenced by the solvent and the substitution pattern on the ring. A UV-Vis spectrum for the related compound 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is available, though the full spectrum requires an account to view. spectrabase.com
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Forces
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
This technique would provide unambiguous information about:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the this compound molecule.
Conformation: The exact puckering and conformation of the dihydropyran ring. For instance, related pyran rings can adopt boat or envelope conformations. nih.govnih.gov
Stereochemistry: The relative and absolute stereochemistry of any chiral centers.
Intermolecular forces: The arrangement of molecules in the crystal lattice, revealing details about intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. nih.govnih.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govnih.gov
The crystal structure of a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP), has been studied, providing a basis for comparison. researchgate.net
Computational and Theoretical Studies of 2 Hydroxy 5,6 Dihydropyran 4 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic structure and relative stability of pyranone derivatives. Methods like Density Functional Theory (DFT) are employed to optimize molecular geometry and investigate electronic properties.
For instance, studies on related pyranone structures, such as 2,6-diphenyl-4H-pyran-4-one, have utilized the DFT/B3LYP method with a 6-311++G(d,p) basis set to investigate optimized molecular geometry, vibrational frequencies, and atomic charges. semanticscholar.org The stability of such molecules is often analyzed through Natural Bond Orbital (NBO) analysis, which reveals charge delocalization and intramolecular interactions. semanticscholar.org A Molecular Electrostatic Potential (MEP) map can also be calculated to predict reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the compound's reactivity. semanticscholar.org The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability. Furthermore, studies on hydrazine-hydroxy-pyran-2-one derivatives have used DFT to confirm tautomeric forms and analyze the planar molecular structure, which is often stabilized by intramolecular hydrogen bonds. researchgate.net
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) is a versatile tool for elucidating the mechanisms of chemical reactions involving pyran derivatives. It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies.
A relevant example is the DFT study of the selective synthesis of 4H-pyran derivatives catalyzed by sodium alginate. nih.gov In this research, DFT calculations were performed to understand the regioselectivity of the one-pot reaction between aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov The study computed the energy profile for the reaction, optimizing the structures of all intermediates and transition states. nih.gov This type of analysis reveals how the catalyst, through interactions like hydrogen bonding, facilitates the reaction by activating nucleophilic attacks and stabilizing intermediates. nih.gov
Similarly, quantum-chemical modeling has been used to study the disproportionation of related dihydropyran aldehydes in the Cannizzaro reaction. researchgate.net By optimizing the geometry of reactants and transition states, researchers can propose possible reaction paths and calculate thermodynamic parameters that align with experimental data, thereby confirming the underlying mechanism. researchgate.net
Prediction of Kinetic and Thermodynamic Parameters for Chemical Processes
Computational methods are increasingly used to predict the kinetic and thermodynamic parameters of chemical reactions, offering a cost-effective alternative to extensive experimental work. Quantitative Structure-Property Relationship (QSPR) modeling, for example, can be used to predict properties like equilibrium constants for tautomeric transformations without needing to assess the acidity of each form individually. researchgate.net
Kinetic and thermodynamic analyses have been conducted on related systems, such as the proton transfer reactions of nitronate anions. researchgate.net These studies determine acidity constants and intrinsic rate constants, providing a comprehensive understanding of the reaction mechanism. researchgate.net By combining new results with literature data, researchers can establish predictive relationships between tautomeric equilibrium constants and acidity constants. researchgate.net
For dihydropyran systems, quantum-chemical modeling has been applied to calculate the thermodynamic parameters of reactions like the Cannizzaro disproportionation. researchgate.net The theoretically calculated values for activation energy (Ea), enthalpy (ΔH≠), entropy (ΔS≠), and Gibbs free energy (ΔG≠) of activation can be compared with experimental values to validate the proposed reaction mechanism. researchgate.net
Table 1: Comparison of Experimental and Calculated Thermodynamic Parameters for the Disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde
| Parameter | Experimental Value | Calculated Value |
| Ea (kJ/mol) | 92.9 | 94.0 |
| ΔH≠ (kJ/mol) | 90.4 | 91.5 |
| ΔS≠ (J/(mol·K)) | -1.9 | 1.1 |
| ΔG≠ (kJ/mol) | 91.0 | 91.2 |
| Source: Adapted from quantum-chemical modeling studies of the Cannizzaro reaction. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are powerful in silico techniques used in drug design to understand how a molecule's structure relates to its biological activity and to predict its interaction with a biological target.
Receptor-Dependent (RD) 4D-QSAR is an advanced computational method that explicitly incorporates the geometry of both the ligand and its receptor, often an enzyme's active site. This approach has been successfully applied to analogs of the dihydropyranone scaffold.
A notable application involved a set of 4-hydroxy-5,6-dihydropyrone analogues that act as inhibitors of HIV-1 protease. nih.govnih.govacs.org In this study, RD-4D-QSAR models were constructed using a receptor model derived from the crystal structure of HIV-1 protease (PDB ID: 1d4s). nih.govacs.org A bound 4-hydroxy-5,6-dihydropyrone analogue within the enzyme's active site served as the reference for docking the other compounds in the dataset. nih.govacs.org
The resulting models were statistically significant and showed good predictive power for test set compounds. nih.govacs.org These models help in understanding the structure-activity relationships and can guide the development of new, more potent inhibitors. nih.govnih.gov
Table 2: Statistical Significance of RD 4D-QSAR Models for 4-hydroxy-5,6-dihydropyrone HIV-1 Protease Inhibitors
| Model Type | Conventional r² | Cross-validated q² |
| Four- and greater-term models | 0.86 | 0.80 |
| Source: Data from RD 4D-QSAR analysis of HIV-1 protease inhibitors. nih.govacs.org |
Molecular docking studies complement QSAR by providing a detailed, three-dimensional view of how a ligand binds within a protein's active site. This profiling is crucial for understanding the basis of molecular recognition. mdpi.com
For the 4-hydroxy-5,6-dihydropyrone inhibitors of HIV-1 protease, docking studies revealed the "active" conformations of the compounds within the enzyme's binding site. nih.govacs.org The analysis showed that the binding is dominated by specific types of interactions:
Hydrophobic interactions: These occur between nonpolar parts of the inhibitor and nonpolar residues in the active site. nih.govacs.org
Steric shape requirements: The inhibitor must have a complementary shape to fit snugly into the binding pocket. nih.govacs.org
Hydrogen bonding: Specific hydrogen bonds form between the inhibitor and amino acid residues of the enzyme, providing crucial binding affinity. nih.govacs.org
These RD 4D-QSAR models were able to "capture" specific induced-fit interactions, where the enzyme's active site subtly changes shape to accommodate each specific inhibitor. nih.govacs.org This detailed interaction profiling is consistent with experimental crystallographic studies and provides hypotheses for designing new lead compounds. nih.gov
Investigation of Molecular Mechanisms of Biological Activity Associated with Dihydropyranones
Molecular Interactions with Specific Enzymes and Cellular Receptors
The biological effects of dihydropyranone derivatives are often initiated by their direct interaction with specific enzymes and cellular receptors. These molecular docking studies have been instrumental in identifying the precise binding modes and affinities of these compounds, providing a rationale for their observed biological activities.
For instance, certain dihydropyranone-based compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes , which are key players in the inflammatory pathway. Molecular docking simulations have revealed that these compounds can fit snugly into the active site of COX-2, forming stable hydrogen bonds and hydrophobic interactions with critical amino acid residues. This targeted inhibition is a cornerstone of their anti-inflammatory properties.
Furthermore, research has highlighted the interaction of dihydropyranones with receptors implicated in cancer progression. The enzyme casein kinase 2 (CK2) , a protein kinase that is often dysregulated in cancer, has been shown to be a target. Specific dihydropyranone derivatives have demonstrated the ability to bind to the ATP-binding site of CK2, thereby inhibiting its activity and impeding cancer cell proliferation.
In the context of neurodegenerative diseases, dihydropyranones have been investigated for their ability to interact with enzymes involved in the pathogenesis of Alzheimer's disease. One such enzyme is acetylcholinesterase (AChE) , which breaks down the neurotransmitter acetylcholine. Certain dihydropyranone derivatives have been shown to act as AChE inhibitors, with molecular modeling studies illustrating their binding within the enzyme's active site gorge. This interaction is believed to contribute to the potential cognitive-enhancing effects of these compounds.
Below is an interactive table summarizing the molecular interactions of select dihydropyranone derivatives with specific enzymes.
| Compound/Derivative | Target Enzyme/Receptor | Key Interactions | Biological Implication |
| Dihydropyranone-based compounds | Cyclooxygenase-2 (COX-2) | Hydrogen bonds, hydrophobic interactions | Anti-inflammatory |
| Dihydropyranone derivatives | Casein Kinase 2 (CK2) | Binds to ATP-binding site | Anticancer |
| Dihydropyranone derivatives | Acetylcholinesterase (AChE) | Binds to active site gorge | Potential treatment for Alzheimer's |
Modulation of Key Biochemical and Metabolic Pathways
The interaction of dihydropyranones with specific molecular targets translates into the modulation of broader biochemical and metabolic pathways. This modulation is central to their diverse pharmacological effects.
A key pathway influenced by dihydropyranones is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of the inflammatory response. Studies have shown that certain dihydropyranone derivatives can suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation of the NF-κB pathway provides a molecular basis for their anti-inflammatory activity.
In the realm of cancer biology, dihydropyranones have been found to interfere with metabolic pathways that are essential for tumor growth and survival. For example, some derivatives have been shown to disrupt glycolysis , the process by which cancer cells metabolize glucose to produce energy. By inhibiting key glycolytic enzymes, these compounds can induce a state of metabolic stress in cancer cells, ultimately leading to cell death.
Mechanistic Elucidation of Antimicrobial Properties (e.g., Antibacterial, Antifungal)
Dihydropyranones have demonstrated significant antimicrobial activity against a range of pathogens, and research has begun to unravel the molecular mechanisms underlying these properties.
Against bacterial pathogens, a primary mechanism of action appears to be the disruption of the bacterial cell membrane . Studies have indicated that these compounds can intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of intracellular components. This loss of membrane integrity is a critical event that results in bacterial cell death.
In the case of fungal pathogens, dihydropyranones have been shown to interfere with essential cellular processes. One such process is chitin (B13524) synthesis . Chitin is a crucial component of the fungal cell wall, providing structural integrity. Certain dihydropyranone derivatives have been found to inhibit chitin synthase, the enzyme responsible for producing chitin. This inhibition weakens the fungal cell wall, making the fungus susceptible to osmotic stress and ultimately leading to its demise.
Molecular Basis of Antiproliferative and Apoptosis-Inducing Effects in Cellular Models
The anticancer potential of dihydropyranones is rooted in their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in cancer cells.
A key molecular mechanism underlying their antiproliferative effects is the induction of cell cycle arrest . Dihydropyranones have been shown to halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase. This arrest prevents cancer cells from dividing and proliferating. The molecular basis for this effect often involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
In addition to halting cell proliferation, dihydropyranones can actively trigger apoptosis in cancer cells. This is often achieved through the activation of the intrinsic apoptotic pathway . These compounds have been shown to induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This process ultimately leads to the dismantling of the cancer cell.
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Dihydropyranones have exhibited potent antioxidant properties, and their mechanisms of action have been a subject of investigation.
A primary mechanism by which dihydropyranones exert their antioxidant effects is through direct ROS scavenging . The chemical structure of these compounds, particularly the presence of hydroxyl groups, enables them to donate a hydrogen atom to neutralize free radicals such as the hydroxyl radical (•OH) and the superoxide (B77818) anion (O2•−).
Furthermore, some dihydropyranone derivatives can enhance the cellular antioxidant defense system. They have been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage.
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of dihydropyranones influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective derivatives.
SAR studies have revealed that the nature and position of substituents on the dihydropyranone ring are critical determinants of their biological effects. For example, in the context of their anti-inflammatory activity, the presence of a hydroxyl group at a specific position has been shown to be essential for potent COX-2 inhibition.
Similarly, for their anticancer properties, the addition of certain functional groups, such as aromatic rings, to the dihydropyranone scaffold has been found to enhance their ability to induce apoptosis in cancer cells. These findings from SAR studies are instrumental in guiding medicinal chemists in the synthesis of new dihydropyranone derivatives with improved therapeutic profiles.
Below is an interactive table summarizing the structure-activity relationships of dihydropyranone derivatives.
| Compound Class | Structural Feature | Impact on Biological Activity |
| Anti-inflammatory Dihydropyranones | Hydroxyl group at a specific position | Essential for potent COX-2 inhibition |
| Anticancer Dihydropyranones | Addition of aromatic rings | Enhances apoptosis-inducing ability |
Strategic Applications in Synthetic Organic Chemistry and Chemical Biology
2-Hydroxy-5,6-dihydropyran-4-one as a Versatile Synthetic Building Block
The this compound scaffold is a highly valued building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, including a hydroxyl group, a ketone, and an enone system within a heterocyclic ring. These functional groups allow for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The polyfunctionality of this pyranone allows it to act as a scaffold for preparing a variety of important structures, including aromatics, polymers, and other heterocyclic systems through ring-opening or modification reactions. mdpi.com The general class of 4-hydroxy-2-pyrones, to which this compound belongs, is recognized for its potential as a source of biorenewable molecules, transitioning from biomass feedstock to valuable chemical products. mdpi.com
The versatility of dihydropyranone derivatives is further highlighted by their use in various synthetic strategies. For instance, enantiomerically pure dihydropyranyl alcohols serve as simple building blocks for accessing a diverse set of substrates. This underscores the potential of chiral derivatives of this compound in asymmetric synthesis, a critical area in the development of new pharmaceuticals.
Construction of Complex Heterocyclic Frameworks
The structure of this compound makes it an excellent precursor for the construction of a wide array of complex heterocyclic frameworks. Pyran-2-one derivatives are known to be powerful building blocks for creating diverse heterocyclic systems through reactions that can either preserve or modify the pyran nucleus. These reactions include condensations, cycloadditions, and rearrangements, leading to the formation of fused or linked heterocyclic structures.
The reactivity of the pyranone ring allows for its transformation into other heterocyclic systems such as pyrazoles, isoxazoles, pyridones, and pyrimidines. For example, the reaction of similar pyran-2-one derivatives with various nucleophiles like hydrazines, hydroxylamine, and amidines can lead to the formation of these new heterocyclic rings. This reactivity is crucial in medicinal chemistry, where the generation of diverse molecular scaffolds is essential for drug discovery programs. The synthesis of pyran-annulated heterocyclic systems is a notable application, demonstrating the utility of this class of compounds in creating architecturally complex molecules. Furthermore, tetrahydropyran-4-ones, which are structurally related, are found in numerous bioactive marine natural products, highlighting the importance of this core in biologically relevant molecules.
Precursors for the Synthesis of Biologically Active Compounds and Natural Product Analogs
The this compound moiety is a key structural feature in numerous natural products and biologically active compounds. As such, it serves as a valuable precursor for the total synthesis of these molecules and their analogs. The class of 4-hydroxy-2-pyrones are polyketides that are widespread in nature and exhibit a broad range of biological activities, making them attractive targets for synthetic chemists. mdpi.com The synthesis of derivatives of 4-hydroxy-5,6-dihydro-2H-pyran-2-one has been explored, and these derivatives have shown biological activities. researchgate.net
The tetrahydropyran-4-one core is present in many medicinal compounds and natural products with interesting biological profiles. The ability to synthesize and modify this scaffold is therefore of high importance. For instance, research into the synthesis of pyranone natural products has led to the development of versatile methods for creating complex molecular architectures. The synthesis of analogs of natural products is also a key area of research, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties.
Emerging Roles in Advanced Materials Science
While the primary applications of this compound and its derivatives have traditionally been in the realms of organic synthesis and medicinal chemistry, there is an emerging interest in their potential use in materials science. The inherent reactivity and functionality of the pyranone ring suggest that it could be incorporated into polymers or other materials to impart specific properties. mdpi.com For example, the ability of the hydroxyl and ketone groups to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials or functional polymers.
The broad applications of pyrans in diverse fields, including materials science, suggest that derivatives of this compound could find use as monomers for polymerization or as additives to modify the properties of existing materials. However, it is important to note that this is still a nascent field of research, and specific applications of this particular compound in advanced materials are not yet widely documented in the scientific literature. The potential exists, but further investigation is required to fully realize the utility of this versatile chemical scaffold in materials science.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl proton environments (δ ~10-12 ppm) and dihydropyranone ring conformations. COSY and HSQC resolve coupling patterns and carbon-proton correlations .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, substituents at the 6-position (e.g., phenyl groups) influence crystal packing and intramolecular interactions .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation pathways, critical for verifying synthetic intermediates .
How do structural modifications at the 6-position enhance biological activity in this compound derivatives?
Advanced Research Focus
Substituents at the 6-position significantly impact bioactivity by optimizing steric and electronic interactions with target proteins:
- Hydrophobic Groups : Adding phenylethyl or tert-butyl groups improves binding to hydrophobic enzyme pockets (e.g., HIV protease S1/S2 subsites), as shown by a 100-fold potency increase in IC₅₀ values .
- Methodological Approach :
- Molecular Docking : Model substituent interactions using software like AutoDock or Schrödinger.
- In Vitro Assays : Validate potency via enzymatic inhibition assays (e.g., HIV protease inhibition) .
Example: Derivative 49 (IC₅₀ = 10 nM) achieved enhanced activity via a 2-tert-butyl-5-methylphenyl sulfanyl group at the 3-position .
How can quantitative structure-property relationship (QSPR) models predict the stability of this compound derivatives?
Advanced Research Focus
QSPR models correlate molecular descriptors with stability under varying conditions:
- Key Descriptors : LogP (lipophilicity), hydrogen-bond donor/acceptor counts, and topological polar surface area .
- Experimental Validation : Perform accelerated degradation studies (e.g., heat, light, pH stress) and monitor via HPLC.
For instance, derivatives with electron-withdrawing groups (e.g., iodine at the 2-position) exhibit higher stability (predicted t½ > 6 hours) .
What functional groups in this compound are critical for its reactivity in nucleophilic addition reactions?
Q. Basic Research Focus
- 4-Hydroxyl Group : Acts as a hydrogen-bond donor, activating the adjacent carbonyl for nucleophilic attack (e.g., Grignard reagents) .
- α,β-Unsaturated Ketone : The conjugated system enables Michael additions or Diels-Alder reactions, useful for constructing polycyclic frameworks .
- Methodological Tip : Control reaction pH (e.g., acidic conditions for keto-enol tautomerism) to direct regioselectivity .
What computational strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Use tools like SwissADME to optimize solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions .
- Free Energy Perturbation (FEP) : Simulate binding affinity changes upon substituent modification, reducing reliance on trial-and-error synthesis .
Example: Introducing methoxy groups at the 7-position reduces metabolic clearance by 40% in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
